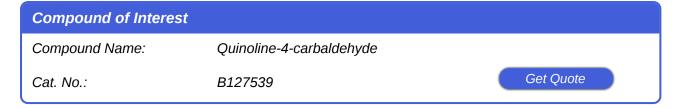


Quinoline-4-carbaldehyde: A Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbaldehyde, a heterocyclic aromatic aldehyde, is a pivotal building block in synthetic organic chemistry.[1][2] Its unique structure, combining the aromatic quinoline ring system with a reactive aldehyde group, makes it a versatile precursor for a vast array of functionalized molecules.[1] This technical guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of quinoline-4-carbaldehyde. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its key reactions, and a discussion of its significance in the development of new therapeutic agents and materials.[1][2] The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

Quinoline-4-carbaldehyde is an off-white to yellow-brown crystalline solid under standard conditions.[2][3] It is sparingly soluble in water but shows good solubility in organic solvents like hot water, ethanol, and benzene.[1][3] The compound is known to be sensitive to air and should be stored in a dry, dark environment.[3]

Physicochemical Data



The fundamental physicochemical properties of **quinoline-4-carbaldehyde** are summarized in the table below for quick reference.

Property	Value	References
Molecular Formula	C10H7NO	[2][3][4]
Molecular Weight	157.17 g/mol	[2][3][4]
CAS Number	4363-93-3	[2][3][4]
Melting Point	45-53 °C	[1][2][3]
Boiling Point	131-133 °C at 5 mmHg	[3]
Appearance	Off-white to yellow-brown crystalline powder or solid	[2][3]
Solubility	Slightly soluble in water; Soluble in hot water, ethanol, benzene	[1][3]
pKa (Predicted)	2.95 ± 0.13	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **quinoline-4-carbaldehyde**. The key spectral data are provided below.

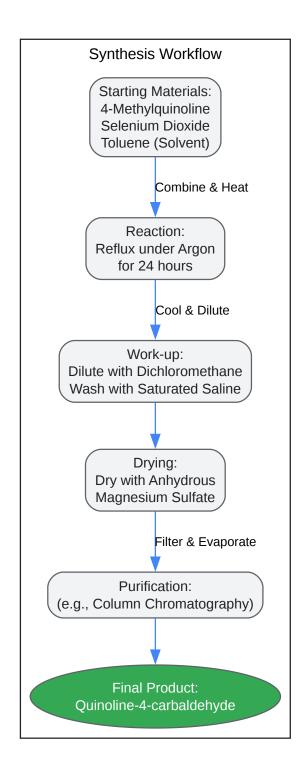


Spectroscopy	Data	References
¹ H NMR	δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)	[3]
¹³ C NMR	δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1	[3]
Mass Spec (ESI)	m/z 158.0 ([M+H]+)	[3]
FT-IR	The FT-IR spectrum shows characteristic peaks for the aromatic C-H, C=C, C=N stretching vibrations and a strong band for the C=O stretching of the aldehyde group.	[5][6][7]

Synthesis of Quinoline-4-carbaldehyde

The most common laboratory synthesis of **quinoline-4-carbaldehyde** involves the oxidation of 4-methylquinoline (lepidine).[1][3] One established method utilizes selenium dioxide as the oxidizing agent.[3]





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Figure 1. General workflow for the synthesis of **Quinoline-4-carbaldehyde**.

Experimental Protocol: Oxidation of 4-Methylquinoline

This protocol is based on the procedure using selenium dioxide.[3]



- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve 4-methylquinoline (5.0 g, 35 mmol) and selenium dioxide (5.0 g, 45 mmol) in toluene.
- Heating: Heat the reaction mixture to reflux and maintain for 24 hours.
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane.
- Washing: Transfer the diluted mixture to a separatory funnel and wash sequentially with saturated saline solution.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **quinoline-4-carbaldehyde**.

Chemical Reactivity

The reactivity of **quinoline-4-carbaldehyde** is dominated by the electrophilic nature of the aldehyde's carbonyl carbon and the aromatic quinoline system.[1] It readily undergoes reactions typical of aromatic aldehydes, serving as a versatile intermediate for C-C and C-N bond formation.

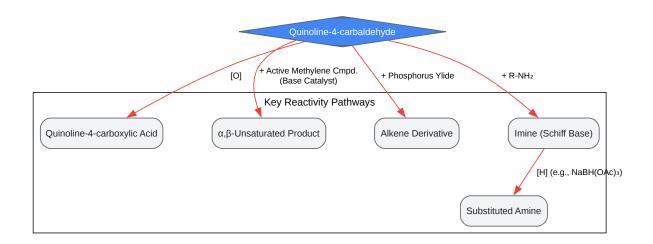
Key Reactions

- Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry.[1][8] Mild oxidizing agents are often sufficient for this transformation.[1]
- Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols or other functional groups.[1]
- Condensation Reactions: It participates in various condensation reactions. For instance, it reacts with primary amines to form imines (Schiff bases) and with active methylene



compounds in Knoevenagel condensations.[1][9] It can also undergo Aldol-type condensations.[1]

- Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain with a double bond.[10]
- Reductive Amination: This two-step or one-pot reaction involves the initial formation of an imine with an amine, followed by reduction to yield a secondary or tertiary amine, effectively introducing a nitrogen-containing functionality.[1][10]



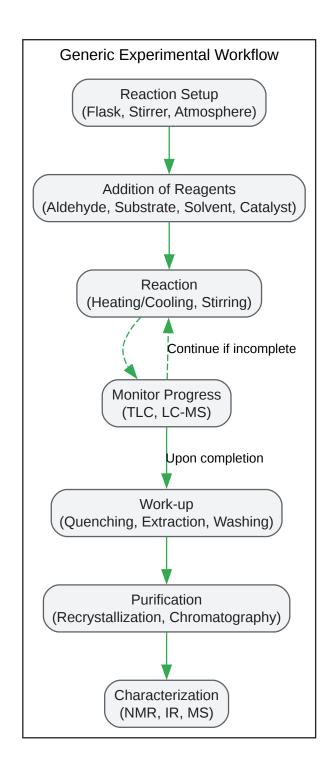
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Figure 2. Major reaction pathways of **Quinoline-4-carbaldehyde**.

Experimental Protocols for Key Reactions

The following sections provide generalized protocols for key synthetic transformations of **quinoline-4-carbaldehyde**. These are based on standard procedures for related aldehydes and may require optimization for specific substrates.[9][10]





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Figure 3. A standardized workflow for organic synthesis experiments.

Protocol 1: Knoevenagel Condensation



This protocol describes a general procedure for the Knoevenagel condensation with an active methylene compound like malononitrile.[9][10]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **quinoline-4-carbaldehyde** (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of aldehyde).
- Addition of Reactants: Add the active methylene compound (1.0 1.2 eq) to the flask.
- Catalyst Addition: Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 0.1-0.2 eq of ammonium acetate).[9]
- Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.[9] If no precipitate forms, concentrate the mixture under reduced pressure and triturate the residue with a suitable solvent to induce precipitation.[9]
- Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).[9]

Protocol 2: Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction with a non-stabilized ylide, prepared in situ.[10]

- Ylide Preparation: In a dry, two-neck flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
- Base Addition: Add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise. Allow the resulting colored solution (typically deep red or orange) to stir and warm to room temperature for about 1 hour to ensure complete ylide formation.[10]



- Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of quinoline-4carbaldehyde (1.0 eq) in anhydrous THF dropwise.
- Reaction: Allow the reaction to stir at room temperature and monitor by TLC.
- Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[10]

Protocol 3: Reductive Amination

This protocol describes a one-pot method for reductive amination.[10]

- Reaction Setup: In a round-bottom flask, dissolve quinoline-4-carbaldehyde (1.0 eq) and a
 primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or
 methanol.
- Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the solution in one portion.[10]
- Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
 Monitor its progress by TLC or LC-MS.
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane).
- Purification: Dry the combined organic layers, concentrate, and purify the crude product via column chromatography.

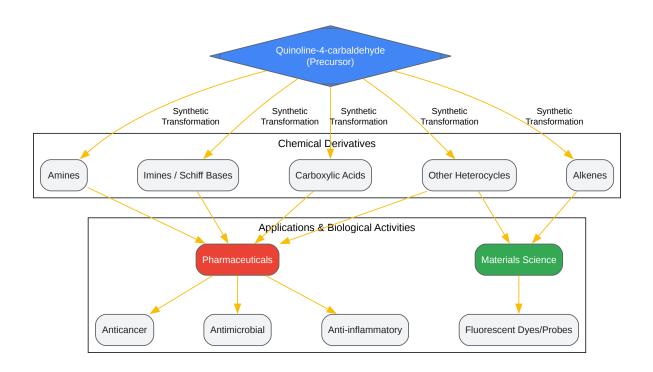
Biological Activity and Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of **quinoline-4-carbaldehyde** are no exception. They have been investigated for a wide range of biological activities.[1][8]



- Antimicrobial Properties: Quinoline compounds, including **quinoline-4-carbaldehyde** itself, have demonstrated significant activity against various pathogens.[1] It has been shown to inhibit the growth of Clostridium perfringens, a human intestinal bacterium.[3][11]
- Anticancer Activity: Numerous quinoline derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis.[1] The related quinoline-4-carboxylic acids, for example, are known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for cancer cell growth.[8]
- Anti-inflammatory Effects: Certain quinoline compounds have shown potential in reducing inflammation.[1][2]
- Antileishmanial Activity: Derivatives of quinoline-carbaldehyde have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a potential target for treating leishmaniasis.

Beyond its biological significance, **quinoline-4-carbaldehyde** is a valuable intermediate for synthesizing fluorescent dyes and ligands for coordination chemistry, highlighting its utility in materials science and analytical chemistry.[2]





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Figure 4. Relationship between **Quinoline-4-carbaldehyde**, its derivatives, and their applications.

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- To cite this document: BenchChem. [Quinoline-4-carbaldehyde: A Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127539#quinoline-4-carbaldehyde-chemical-properties-and-reactivity]



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